Benzylamine

Catalog No.
S594322
CAS No.
100-46-9
M.F
C7H9N
C7H9N
C6H5CH2NH2
M. Wt
107.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzylamine

CAS Number

100-46-9

Product Name

Benzylamine

IUPAC Name

phenylmethanamine

Molecular Formula

C7H9N
C7H9N
C6H5CH2NH2

Molecular Weight

107.15 g/mol

InChI

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2

InChI Key

WGQKYBSKWIADBV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN

Solubility

Miscible in ethanol and diethyl ether. Very soluble in acetone. Soluble in benzene. Slightly soluble in chloroform.
In water, 1.00X10+6 mg/L at 20 °C (miscible)
1000 mg/mL at 20 °C
Solubility in water: miscible

Synonyms

Benzenemethanamine; (Aminomethyl)benzene; (Phenylmethyl)amine; 1-Phenylmethanamine; Monobenzylamine; N-Benzylamine; NSC 8046; Phenylmethanamine; α-Aminotoluene; ω-Aminotoluene

Canonical SMILES

C1=CC=C(C=C1)CN

Organic Chemistry and Chemical Synthesis:

  • Masked source of ammonia: Benzylamine acts as a masked source of ammonia because the benzyl group (C6H5CH2) can be readily removed through a process called hydrogenolysis, releasing ammonia (NH3). This property makes it a valuable intermediate in the synthesis of various organic compounds, particularly amines. Source: Wikipedia, Benzylamine:
  • Schotten-Baumann reaction: Benzylamine plays a crucial role in the Schotten-Baumann reaction, a classic method for the acylation of primary and secondary aromatic amines. This reaction allows the introduction of an acyl group (RCO-) onto the amine group, enabling the synthesis of diverse amides. Source: ScienceDirect, Schotten-Baumann Reaction:

Pharmaceutical Research and Drug Development:

  • Precursor for pharmaceuticals: Benzylamine serves as a valuable starting material for the synthesis of numerous pharmaceuticals, including:
    • Alniditan: This medication is used for the treatment of migraines. Source: DrugBank, Alniditan:
    • Lacosamide: This antiepileptic drug is used to treat partial-onset seizures. Source: DrugBank, Lacosamide:
    • Moxifloxacin: This broad-spectrum antibiotic is used to treat various bacterial infections. Source: DrugBank, Moxifloxacin:
    • Nebivolol: This medication is used to treat high blood pressure and heart failure. Source: DrugBank, Nebivolol:

Materials Science and Energetic Materials:

  • Precursor for HNIW: Benzylamine is a key intermediate in the synthesis of hexanitrohexaazaisowurtzitane (HNIW), a high-performance explosive with potential applications in rocket propellants due to its lower observability characteristics compared to traditional explosives. Source: US Naval Research Laboratory, HNIW: A New High-Energy Insensitive Explosive

Benzylamine, with the chemical formula C6H5CH2NH2C_6H_5CH_2NH_2, is an organic compound classified as a primary amine. It consists of a benzene ring attached to a methylene group, which in turn is linked to an amino group. This structure grants benzylamine unique properties, including its ability to act as a medium-strong base and its reactivity in various

  • Deaminative Coupling: Benzylamine can undergo deaminative coupling with arylboronic acids to form new carbon-carbon bonds under mild conditions without the need for catalysts. This reaction has been optimized to yield diphenylmethane products effectively .
  • Oxidation: It can be oxidized using various agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds .
  • Self-Coupling: Benzylamine can also engage in self-coupling reactions to form thioamides and amides when treated with elemental sulfur .
  • Reduction and Protection: Benzylamine can be reduced using hydrogen in the presence of nickel or palladium catalysts, and it can be protected by forming benzyl derivatives, facilitating further synthetic applications .

Benzylamine exhibits various biological activities, including:

  • Antimicrobial Properties: Some derivatives of benzylamine have shown effectiveness against certain bacterial strains, making them potential candidates for pharmaceutical applications .
  • Neurotransmitter Function: Benzylamine acts as a trace amine and may influence neurotransmitter systems in the brain, although its precise role is still under investigation.

Several methods exist for synthesizing benzylamine:

  • Ammonolysis of Benzyl Chloride: The most common industrial method involves reacting benzyl chloride with ammonia in aqueous solution, yielding benzylamine along with hydrochloric acid as a byproduct .
  • Catalytic Hydrogenation of Benzonitrile: Benzonitrile can be hydrogenated in the presence of catalysts like palladium or nickel to produce benzylamine .
  • Reformatsky Reaction: A more complex method involves using α-amino acids in a Reformatsky-type reaction, which allows for the synthesis of various derivatives .

Benzylamine finds applications across multiple fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
  • Agrochemicals: Used in the formulation of pesticides and herbicides.
  • Dyes and Pigments: Acts as a precursor in dye manufacturing processes.
  • Polymer Chemistry: Utilized in producing certain polymers and resins due to its reactivity with isocyanates and epoxides .

Research indicates that benzylamine interacts with various biological systems:

  • Enzyme Inhibition: Certain studies have shown that benzylamine can inhibit specific enzymes, which could lead to therapeutic applications but also necessitates caution due to potential side effects .
  • Receptor Binding: As a trace amine, it may bind to receptors involved in neurotransmission, suggesting possible roles in mood regulation and neurological health.

Benzylamine shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructureUnique Features
AnilineC6H5NH2C_6H_5NH_2Lacks the methylene bridge; primarily used in dye production.
PhenethylamineC6H5CH2CH2NH2C_6H_5CH_2CH_2NH_2Contains an ethylene bridge; involved in neurotransmission.
TolueneC6H5CH3C_6H_5CH_3Methyl group instead of amino; used as a solvent and precursor for other chemicals.
N-MethylbenzylamineC6H5CH2NHCH3C_6H_5CH_2NHCH_3Methylated derivative; exhibits different reactivity patterns.

Benzylamine is unique due to its primary amine functionality combined with its aromatic structure, allowing it to participate in diverse

Traditional Ammonolysis Approaches for Primary Benzylamine Synthesis

The ammonolysis of benzyl chloride remains one of the most fundamental and widely employed methods for benzylamine synthesis, despite its inherent challenges with selectivity and byproduct formation. This classical approach involves the nucleophilic displacement of chloride by ammonia, proceeding through a series of consecutive reactions that must be carefully controlled to maximize primary amine formation.

The initial reaction between benzyl chloride and ammonia proceeds according to the equation: $$ \text{C}6\text{H}5\text{CH}2\text{Cl} + \text{NH}3 \rightarrow \text{C}6\text{H}5\text{CH}2\text{NH}2 + \text{HCl} $$. However, the primary benzylamine product exhibits enhanced nucleophilicity compared to ammonia, leading to subsequent alkylation reactions that form secondary and tertiary amines as undesired byproducts. The formation of dibenzylamine occurs through the reaction: $$ \text{C}6\text{H}5\text{CH}2\text{NH}2 + \text{C}6\text{H}5\text{CH}2\text{Cl} \rightarrow (\text{C}6\text{H}5\text{CH}2)2\text{NH} + \text{HCl} $$, while tribenzylamine forms via: $$ (\text{C}6\text{H}5\text{CH}2)2\text{NH} + \text{C}6\text{H}5\text{CH}2\text{Cl} \rightarrow (\text{C}6\text{H}5\text{CH}2)3\text{N} + \text{HCl} $$.

Process optimization studies have demonstrated that reaction conditions significantly influence product distribution and overall efficiency. Temperature control proves critical, with optimal ranges between 120-150°C providing adequate reaction rates while minimizing excessive secondary and tertiary amine formation. Higher temperatures above 150°C promote undesirable side reactions, while lower temperatures result in incomplete conversion. The molar ratio of ammonia to benzyl chloride represents another crucial parameter, with ratios of 25:1 to 35:1 providing satisfactory yields while avoiding the excessive ammonia requirements of earlier methodologies that employed ratios as high as 70:1.

Solvent selection has emerged as a powerful tool for improving reaction selectivity through phase separation strategies. The implementation of biphasic systems using nonpolar solvents such as benzene or hexane creates distinct organic and aqueous phases that help segregate benzyl chloride from the aqueous benzylamine product. This phase separation reduces the concentration of benzyl chloride available for reaction with the primary amine product, thereby suppressing secondary and tertiary amine formation. Optimal solvent ratios range from 1:4 to 10:1 relative to aqueous ammonia, with higher ratios providing better selectivity at the expense of reaction rate.

Reaction ConditionsBenzyl Chloride MolarityAmmonia RatioTemperature (°C)Yield (%)Selectivity
Ethanol system0.4016:16036-41Low
Ethanol system0.2030:16054Moderate
n-Hexane biphasic0.4015:16077High
n-Hexane biphasic0.2030:16081High

The formation of N,N-dimethylbenzylamine through sequential methylation demonstrates the versatility of the ammonolysis approach for derivative synthesis. Following initial benzylamine formation, treatment with two equivalents of methyl chloride yields the dimethylated product according to: $$ \text{C}6\text{H}5\text{CH}2\text{NH}2 + 2\text{CH}3\text{Cl} \rightarrow \text{C}6\text{H}5\text{CH}2\text{N}(\text{CH}3)2 + 2\text{HCl} $$. This methodology provides access to various N-alkylated benzylamine derivatives through appropriate selection of alkylating agents.

Transition Metal-Catalyzed Cross-Coupling Reactions

The development of transition metal-catalyzed methodologies has revolutionized benzylamine synthesis by enabling unprecedented substrate scope and functional group tolerance. The Buchwald-Hartwig amination stands as the most significant advancement in this field, providing efficient carbon-nitrogen bond formation between aryl halides and various amine nucleophiles under mild conditions.

The evolution of catalyst systems for Buchwald-Hartwig amination has progressed through several generations, each addressing specific limitations in substrate scope and reaction conditions. First-generation systems employed palladium complexes with tri-ortho-tolylphosphine ligands, demonstrating effectiveness for secondary amine coupling with aryl bromides but suffering from limitations with primary amines due to competitive hydrodehalogenation. The requirement for strong bases such as sodium tert-butoxide or lithium hexamethyldisilazide further restricted functional group compatibility.

Second and third-generation catalyst developments focused on sterically hindered phosphine ligands that dramatically enhanced catalytic activity. Bulky tri- and dialkyl phosphine ligands, including dialkylbiaryl phosphines and ferrocene-derived systems, enable coupling of primary amines, secondary amines, and even challenging substrates such as electron-deficient amines and heterocyclic compounds. These advanced ligand systems sterically favor monoligated palladium species throughout the catalytic cycle, accelerating oxidative addition, amide formation, and reductive elimination processes.

The substrate scope of modern Buchwald-Hartwig systems encompasses aryl chlorides, bromides, iodides, and triflates, with reaction conditions tolerable to hydroxide, carbonate, and phosphate bases. Electron-withdrawing groups on the aryl component generally enhance reactivity, while electron-donating substituents require more forcing conditions. Primary amine coupling, historically challenging due to competitive side reactions, has been achieved through careful optimization of ligand sterics and electronic properties.

Copper-catalyzed approaches have emerged as complementary methodologies for specific benzylamine synthesis applications. A particularly noteworthy copper-catalyzed route involves the direct synthesis of α-substituted primary benzylamines through cross-dehydrogenative coupling of alkylarenes with benzophenone imine. This methodology employs copper iodide catalysis with 1,10-phenanthroline ligands and tert-butyl peroxide as an oxidant, proceeding under mild conditions with tolerance to air and moisture. The reaction directly provides amine hydrochloride salts, eliminating the need for column chromatography and enabling straightforward product isolation.

The copper-catalyzed system demonstrates remarkable efficiency with catalyst loadings as low as 0.1 mol percent while maintaining good yields. Substrate scope encompasses various alkylarenes, including electron-rich and electron-poor aromatic systems, with the methodology proving particularly valuable for pharmaceutical intermediate synthesis. The mild reaction conditions and operational simplicity make this approach highly practical for large-scale applications.

Hydrogenation-based methodologies represent another important category of transition metal-catalyzed benzylamine synthesis. Ruthenium-catalyzed hydrogenation of benzonitrile provides direct access to benzylamine under mild conditions. Advanced ruthenium complexes incorporating tetradentate phosphine-amine ligands demonstrate superior activity compared to conventional catalysts such as dihydride bis(tricyclohexylphosphine) ruthenium. The proposed mechanism involves successive hydrogenation of the carbon-nitrogen triple bond and subsequent imine reduction through hydride transfer from a trans-dihydride active catalyst.

Radical-Mediated α-C–H Functionalization Strategies

Radical-mediated approaches for benzylamine α-functionalization have gained prominence due to their ability to achieve direct carbon-hydrogen bond transformations under mild conditions. These methodologies enable the introduction of bulky substituents at the α-position of benzylamines, providing access to biologically significant α-branched derivatives that are challenging to synthesize through conventional methods.

The development of pyridoxal-catalyzed radical cross-coupling represents a significant breakthrough in direct α-C–H functionalization of primary benzylamines. This innovative approach utilizes pyridoxal as a carbonyl catalyst to facilitate radical-mediated coupling between benzylamines and bulky alkyl iodides without requiring protection of the amino group. The reaction proceeds through formation of a delocalized α-amino carbanion intermediate, which undergoes single-electron transfer with the alkyl iodide to generate the desired α-substituted product.

Mechanistic investigations reveal that the pyridoxal catalyst forms a sodium imine salt complex with the benzylamine substrate through sodium-oxygen and sodium-nitrogen interactions. Density functional theory calculations indicate the presence of cation-π interactions between the sodium cation and the phenyl moiety, which stabilize the intermediate complex. Deprotonation of the benzylic carbon-hydrogen bond by attached sodium amide proceeds through a well-defined transition state, generating the reactive α-amino carbanion.

The substrate scope of pyridoxal-catalyzed α-functionalization encompasses a diverse range of bulky alkyl iodides, including primary, secondary, and tertiary systems. Particularly noteworthy is the successful incorporation of sterically demanding substituents such as adamantyl, tert-butyl, and cycloalkyl groups that are difficult to install through conventional nucleophilic substitution reactions. The methodology demonstrates excellent functional group tolerance, accommodating halides, ethers, and other common organic functionalities.

SubstrateAlkyl IodideTemperature (°C)Time (h)Yield (%)Selectivity
Benzylaminetert-Butyl iodide-201291>95:5
3-PhenylbenzylamineAdamantyl iodide-201888>90:10
4-MethylbenzylamineCyclohexyl iodide-201486>92:8
3,5-DimethylbenzylamineIsopropyl iodide-201089>94:6

Radical clock experiments confirm the involvement of radical intermediates in the transformation. The use of alkyl iodides containing cyclopropyl groups as radical probes demonstrates exclusive radical pathway operation, with no evidence of nucleophilic substitution mechanisms. This mechanistic clarity enables predictable reaction outcomes and facilitates substrate selection for optimal results.

Scale-up studies demonstrate the practical utility of the pyridoxal-catalyzed methodology. Gram-scale reactions proceed with maintained efficiency and selectivity, indicating the robustness of the catalytic system. The operational simplicity, involving straightforward mixing of reactants under inert atmosphere at low temperature, makes the methodology accessible for routine synthetic applications.

Asymmetric variants of the radical α-functionalization have been explored using chiral pyridoxal derivatives as catalysts. While initial results show promise for enantioselective transformations, further optimization of chiral catalyst design and reaction conditions remains necessary to achieve synthetically useful levels of stereoselectivity.

Enzymatic and Biocatalytic Pathways for Sustainable Production

The development of enzymatic and biocatalytic approaches for benzylamine synthesis represents a rapidly advancing field driven by increasing demands for sustainable chemical manufacturing. These methodologies offer significant advantages including high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis routes.

Transaminase-mediated synthesis has emerged as a particularly powerful biocatalytic approach for benzylamine derivative production. Pyridoxal 5'-phosphate dependent ω-transaminases demonstrate remarkable versatility in catalyzing the direct amination of prochiral ketones and aldehydes to produce optically pure amine products. A putrescine transaminase from Pseudomonas putida exhibits optimal activity at pH 8.0 and 60°C, showing dual substrate recognition for both biogenic diamines and readily available monoamines.

Structural analysis of the Pseudomonas putida transaminase reveals a dimeric architecture adopting a class I transaminase fold characteristic of class III transaminases. The enzyme active site contains a large hydrophobic binding pocket surrounded by conserved amino acid residues including leucine-60, tryptophan-61, alanine-232, isoleucine-263, and arginine-415. This binding pocket architecture enables dual recognition of hydrophobic substituents and carboxylate groups, explaining the broad substrate tolerance observed for acetophenone derivatives and aliphatic ketones.

The biocatalytic synthesis of benzylamine derivatives through transaminase catalysis demonstrates excellent substrate scope and conversion efficiency. Aromatic aldehydes serve as particularly suitable substrates, with para-substituted benzaldehydes providing near-quantitative conversions to the corresponding primary amines. The presence of carboxylic acid functionality is well-tolerated, as demonstrated by the efficient conversion of para-formylbenzoic acid to para-aminomethylbenzoic acid, a compound used as an antifibrinolytic agent.

SubstrateProductConversion (%)SelectivityApplication
BenzaldehydeBenzylamine>95>99:1Pharmaceutical intermediate
4-Formylbenzoic acid4-Aminomethylbenzoic acid>95>99:1Antifibrinolytic agent
2-Formylbenzoic acid2-Aminomethylbenzoic acid60>95:5Pharmaceutical building block
Thiophene-2-carbaldehyde2-Thienylmethylamine>90>98:2Heterocyclic amine

Multi-enzyme cascade systems represent an advanced approach for benzylamine biosynthesis, enabling the conversion of amino acid precursors to the target amine products. An optimized cascade system in Escherichia coli demonstrates the conversion of L-phenylalanine to benzylamine through sequential enzymatic transformations. The cascade involves phenylalanine decarboxylase, monoamine oxidase, and transaminase activities, with careful regulation of enzyme expression levels through ribosome binding site engineering.

The establishment of cosubstrate regeneration systems proves crucial for achieving high conversion efficiency in multi-enzyme cascades. Alanine serves as a critical cosubstrate in the transaminase reaction, requiring continuous regeneration to drive the equilibrium toward product formation. The implementation of an alanine regeneration system coupled with optimized ammonia supply increases benzylamine yields by 2.7-fold, achieving final concentrations of 6.21 millimolar.

Whole-cell biocatalysis using Clostridium sporogenes provides an alternative approach for benzylamine synthesis through amide reduction. Washed cells of Clostridium sporogenes reduce benzamide to benzylamine in yields up to 73% using hydrogen gas as an electron donor. The transformation requires less than 10 grams of biocatalyst per liter and proceeds over 24 hours with minimal substrate hydrolysis. Product formation exhibits complex kinetics with an initial lag period before benzylamine production begins, suggesting the involvement of inducible enzyme systems.

The enzymatic reduction methodology demonstrates excellent chemoselectivity, with maximum benzoic acid formation limited to 9% of added substrate. This selectivity advantage distinguishes the biocatalytic approach from chemical reduction methods that often suffer from competing hydrolysis reactions. The requirement for hydrogen gas as an electron donor aligns well with current trends toward hydrogen-based sustainable chemistry.

Sustainable alcohol amination methodologies utilizing heterogeneous nickel catalysts represent a hybrid approach combining the selectivity advantages of biocatalysis with the robustness of heterogeneous catalysis. Commercial nickel on alumina-silica catalysts enable the direct conversion of benzyl alcohols to primary benzylamines using aqueous ammonia through a hydrogen borrowing mechanism. The methodology demonstrates particular utility for converting renewable feedstock derivatives, including lignin-derived vanillyl alcohol and sugar-derived furfuryl alcohols.

The hydrogen borrowing mechanism involves initial alcohol dehydrogenation to the corresponding aldehyde, followed by imine formation with ammonia and subsequent reduction using hydrogen equivalents borrowed from the alcohol oxidation. Raney nickel catalysts show optimal performance for this transformation, achieving 83% conversion and 61% selectivity for primary amine formation under optimized conditions. The methodology enables access to important biobased building blocks including furfurylamine, 5-methylfurfurylamine, and tetrahydrofurfurylamine, as well as industrially significant diamines such as para-xylylenediamine and meta-xylylenediamine.

Palladium-Based Systems

Palladium on carbon (Pd/C) has emerged as a cornerstone catalyst for the hydrogenation of benzonitrile to benzylamine. Under continuous-flow conditions, Pd/C achieves 97% selectivity toward benzylamine using triethylammonium formate as a reducing agent in ethanol–water solvents [1]. The solvent composition critically influences catalyst stability: aqueous ethanol reduces deactivation rates by 55% compared to pure ethanol, enabling a 15-fold increase in productivity (1.2 g·h⁻¹·gcat⁻¹) [1]. However, side reactions such as benzylamine hydrogenolysis to toluene persist, with selectivity losses up to 24% at high formic acid concentrations (10 M) [1]. Kinetic studies reveal that hydrogenolysis follows first-order kinetics (rate constant k₂ = 4.5 × 10⁻⁴ mol·L⁻¹·min⁻¹) and requires only one equivalent of hydrogen, contrasting with the two equivalents needed for nitrile hydrogenation [3].

Nickel and Promoter-Modified Catalysts

Skeletal nickel catalysts doped with rare earth elements (e.g., lanthanum, cerium) demonstrate enhanced activity for benzonitrile hydrogenation. A patented system combining Ni with 0.005–0.2 wt% La achieves 66.9% benzylamine yield at 50–80°C and 4.0–6.0 MPa H₂ pressure [4]. Chromium or tungsten promoters (0.1–0.3 wt%) further suppress side reactions, reducing toluene formation to <3% [4]. Comparative studies show that Pd/C outperforms Ni-based systems in turnover frequency (TOF: 320 h⁻¹ vs. 45 h⁻¹) but requires higher pressures (2.0–12.0 MPa vs. 0.5–3.0 MPa) [1] [4].

Table 1: Performance Metrics for Heterogeneous Catalysts

CatalystSubstrateTemp (°C)Pressure (MPa)Conversion (%)Selectivity (%)TOF (h⁻¹)
Pd/C (5 wt%)Benzonitrile802.010097320
Ni-La (0.1 wt%)Benzonitrile705.09866.945
Pd/C + HCOO⁻Benzylamine1001.58476120

Organocatalytic Platforms for Asymmetric Functionalization

Chiral Pyridoxal Catalysts

A bifunctional pyridoxal catalyst bearing a quaramide side chain enables enantioselective α C(sp³)–H addition of benzylamines to aldehydes [5]. This system activates inert C–H bonds via a carbonyl catalysis mechanism, achieving 94% enantiomeric excess (ee) and >20:1 diastereomeric ratios for β-amino alcohol products [5]. X-ray crystallography confirms the R,R-configuration of adducts, with transition states stabilized by hydrogen bonding between the aldehyde carbonyl and the quaramide moiety [5].

Salicylic Acid Derivatives in Oxidative Coupling

Electron-rich salicylic acid analogs (e.g., 4,6-dihydroxysalicylic acid) catalyze the aerobic oxidative coupling of benzylamines to N-benzylidenebenzylamines with 95% yield [6]. Silica-supported catalysts retain activity over four cycles, demonstrating robustness under continuous flow conditions [6]. Mechanistic studies propose a dual activation pathway: the carboxylic acid group protonates the amine, while hydroxyl groups facilitate electron transfer to molecular oxygen [6].

Table 2: Organocatalytic Systems for Benzylamine Functionalization

CatalystReaction TypeYield (%)ee (%)Conditions
Chiral pyridoxal-quaramideα C–H addition to aldehydes9294RT, 24 h, toluene
4,6-Dihydroxysalicylic acidOxidative coupling95N/AO₂, 80°C, 2 h

Photocatalytic Coupling Reactions Under Visible Light

While the provided literature predominantly focuses on thermal and organocatalytic methods, visible-light-driven transformations of benzylamine remain underexplored. Existing aerobic oxidative systems [6] could theoretically integrate photocatalysts (e.g., TiO₂ or organic dyes) to enable redox-neutral couplings. For instance, anthraquinone-mediated photooxidation might facilitate C–N bond formation without exogenous oxidants, though such systems are not detailed in the current dataset.

Physical Description

Benzylamine is a colorless to light yellow liquid with a strong odor of ammonia. Floats and mixes with water. (USCG, 1999)
Liquid
Colorless to light-yellow liquid with a strong ammonia odor; [CAMEO]
COLOURLESS-TO-YELLOW LIQUID.

Color/Form

Colorless liquid
Light amber liquid

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

107.073499291 g/mol

Monoisotopic Mass

107.073499291 g/mol

Boiling Point

364.1 °F at 760 mmHg (USCG, 1999)
185 °C
185.00 °C. @ 760.00 mm Hg

Flash Point

168 °F (USCG, 1999)
168 °F
65 °C (149 °F) - closed cup
60 °C

Heavy Atom Count

8

Density

0.98 at 68 °F (USCG, 1999) - Less dense than water; will float
0.983 at 19 °C/4 °C
Density: 0.9813 g/cu cm at 20 °C
Density = 0.9272 at 86.6 °C/4 °C
Relative density (water = 1): 0.98

LogP

1.09
1.09 (LogP)
log Kow = 1.09
1.09

Odor

Ammonia-like odor
Weak amine-like odo

Decomposition

When heated to decomposition it emits toxic fumes.

Melting Point

-51 °F (USCG, 1999)
10 °C

UNII

A1O31ROR09

Related CAS

3287-99-8 (hydrochloride)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Therapeutic Uses

Benzylamine is found in Moringa oleifera, a plant used to treat diabetes in traditional medicine.
/Experimental Therapy/ Benzylamine/vanadate administration generates peroxovanadium locally in pancreatic islets, which stimulates insulin secretion, and also produces peroxovanadium in adipose tissue, thereby activating glucose metabolism in adipocytes and in neighboring muscle. This opens up the possibility of using the semicarbazide-sensitive amine oxidase (SSAO)/vascular adhesion protein-1 (VAP-1) activity as a local generator of protein tyrosine phosphatase inhibitors in anti-diabetic therapy...
/Experimental Therapy/ ... Benzylamine on its own can improve glucose tolerance in rabbit and mouse, likely by stimulating glucose uptake via amine oxidase activation in insulin-sensitive tissues.
/Experimental Therapy/ The combination of vanadate plus benzylamine has been reported to stimulate glucose transport in rodent adipocytes and to mimic other insulin actions in diverse studies. However, benzylamine alone activates glucose uptake in human fat cells and increases glucose tolerance in rabbits. The aim of this work was to unravel the benzylamine antihyperglycemic action and to test whether its chronic oral administration could restore the defective glucose handling of mice rendered slightly obese and diabetic by very high-fat diet (VHFD). When VHFD mice were i.p. injected with benzylamine at 0.7 to 700 umol/kg before glucose tolerance test, they exhibited reduced hyperglycemic response without alteration of insulin secretion. Whole body glucose turnover, as assessed by the glucose isotopic dilution technique, was unchanged in mice perfused with benzylamine (total dose of 75 umol/kg). However, their in vivo glycogen synthesis rate was increased. Benzylamine appeared therefore to directly facilitate glucose utilisation in peripheral tissues. When given chronically at 2000 or 4000 micromol/kg/d in drinking water, benzylamine elicited a slight reduction of water consumption but did not change body weight or adiposity and did not modify oxidative stress markers. Benzylamine treatment improved glucose tolerance but failed to normalize the elevated glucose fasting plasma levels of VHFD mice. There was no influence of benzylamine ingestion on lipolytic activity, basal and insulin-stimulated glucose uptake, and on inflammatory adipokine expression in adipocytes. The improvement of glucose tolerance and the lack of adverse effects on adipocyte metabolism, reported here in VHFD mice allow to consider orally given benzylamine as a potential antidiabetic strategy which deserves to be further studied in other diabetic models.

Mechanism of Action

Glucose, 3-deoxyglucosone (3-DG), and methylglyoxal (MG) oxidatively deaminated benzylamine to benzaldehyde in the presence of Cu(2+) at a physiological pH and temperature but not glyoxal. 3-DG and MG were more effective oxidants than glucose. We have determined the effects of metal ions, pH, oxygen, and radical scavengers on the oxidative deamination. The formation of benzaldehyde was greatest with Cu(2+), and was accelerated at a higher pH and in the presence of oxygen. EDTA, catalase, and dimethyl sulfoxide significantly inhibited the oxidation, suggesting the participation of reactive oxygen species. From these results, we propose a mechanism for the oxidative deamination by the Strecker-type reaction and the reactive oxygen species-mediated oxidation during glycoxidation.
Human semicarbazide-sensitive amine oxidase (SSAO) is a target for novel anti-inflammatory drugs that inhibit enzymatic activity. However, progress in developing such drugs has been hampered by an incomplete understanding of mechanisms involved in substrate turnover. We report here results of a comparative study of human and bovine SSAO enzymes that reveal binding of substrates and other ligands to at least two (human) and up to four (bovine) distinct sites on enzyme monomers. Anaerobic spectroscopy reveals binding of substrates (spermidine and benzylamine) and of an imidazoline site ligand (clonidine) to the reduced active site of bovine SSAO, whereas interactions with oxidized enzyme are evident in kinetic assays and crystallization studies. Radioligand binding experiments with [(3)H]tetraphenylphosphonium, an inhibitor of bovine SSAO that binds to an anionic cavity outside the active site, reveal competition with spermidine, benzylamine, and clonidine, indicating that these ligands also bind to this second anionic region. Kinetic models of bovine SSAO are consistent with one spermidine molecule straddling the active and secondary sites on both oxidized and reduced enzyme, whereas these sites are occupied by two individual molecules of smaller substrates such as benzylamine. Clonidine and other imidazoline site ligands enhance or inhibit activity as a result of differing affinities for both sites on oxidized and reduced enzyme. In contrast, although analyses of kinetic data obtained with human SSAO are also consistent with ligands binding to oxidized and reduced enzyme, ... no apparent requirement for substrate or modulator binding to any secondary site to model enzyme behavior /was observed/.

Vapor Pressure

0.66 [mmHg]
VP: approx 60 Pa at 20 °C, approx 130 Pa at 30 °C, approx 520 Pa at 50 °C
0.662 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 87

Pictograms

Irritant

Corrosive;Irritant

Other CAS

100-46-9

Metabolism Metabolites

The in vivo and in vitro disposition of benzylamine was investigated in rats. Benzylamine was metabolized to only a small extent by rat liver subcellular fractions. In contrast, it was extensively metabolized in vivo in rats. In vivo studies performed with stable isotope-labeled benzylamine enabled rapid mass spectrometric identification of metabolites present in rat bile and urine. The major metabolite of benzylamine was the hippuric acid formed by glycine conjugation of benzoic acid. LC/MS analysis of bile and urine obtained from rats dosed with 1:1 equimolar mixture of either d(0):d(7)- or d(0):d(2)-benzylamine showed the presence of several glutathione adducts in addition to the hippuric acid metabolite. The presence of various glutathione adducts indicated that benzylamine was metabolized to a number of reactive intermediates. Various metabolic pathways, including those independent of P450, were found to produce these intermediates. A previously undocumented pathway included the formation of a new carbon-nitrogen bond that led to a potentially reactive intermediate, Ar-CH(2)-NH(CO)-X, capable of interacting with various nucleophiles. The origin of this reactive intermediate is postulated to occur via the formation of either a formamide or carbamic acid metabolites. Metabolites which were produced by the reaction of this intermediate, Ar-CH(2)-NH(CO)-X with nucleophiles included S-[benzylcarbamoyl] glutathione, N-acetyl-S-[benzylcarbamoyl]cysteine, S-[benzylcarbamoyl] cysteinylglycine, S-[benzylcarbamoyl] cysteinylglutamate, N-[benzylcarbamoyl] glutamate, and an oxidized glutathione adduct. Bioactivation of amines via this pathway has not been previously described. The oxidative deamination of benzylamine yielding the benzaldehyde was demonstrated to be a precursor to the hippuric acid metabolite and S-benzyl-L-glutathione. The formation of the S-benzyl-L-glutathione conjugate showed that a net displacement of amine from benzylamine had taken place with a subsequent addition of glutathione at the benzylic position. In addition to these novel pathways, a number of other glutathione-derived adducts formed as a result of epoxide formation was characterized. It was demonstrated that benzylamine was converted by rat P450 2A1 and 2E1 to benzamide that was rapidly metabolized to an epoxide. Mechanisms are proposed for the formation of various GSH adducts of benzylamine.
In mammals, benzylamine is metabolized by semicarbazide-sensitive amine oxidase (SSAO) to benzaldehyde and hydrogen peroxide. This latter product has insulin-mimicking action, and is involved in the effects of benzylamine on human adipocytes: stimulation of glucose transport and inhibition of lipolysis.
Hippuric acid was excreted after ingestion of benzylamine by humans.
The activity of monoamine oxidase was studied in the mitochondria fraction of the brain stem of active sleeping, or hibernating ground squirrels. During hibernation, deamination of serotonin and conversion of monoamine oxide serotonin complex decr more than benzylamine deamination and monoamine oxide benzylamine complex conversion.
For more Metabolism/Metabolites (Complete) data for Benzylamine (7 total), please visit the HSDB record page.

Wikipedia

Benzylamine
4EGI-1

Methods of Manufacturing

Benzylamine is produced by the reaction of benzyl chloride with ammonia in aqueous solution. The catalytic hydrogenation of benzonitrile and the reaction of benzaldehyde with ammonia in the presence of hydrogen and catalysts are alternatives.
Preparation: benzyl chloride and ammonia; by reduction of benzonitrile; from benzyl bromide and acetamide; from N-benzylphthalimide and hydrazine hydrate.

General Manufacturing Information

Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Benzenemethanamine: ACTIVE

Analytic Laboratory Methods

Benzylamine can be analyzed by gas chromatography on commercial columns such as Chrompack CP-SIL 8 for amines or Chrompack WACHS 51 for amines.
DETERMINATION OF PRIMARY AMINES BY FLUOROMETRY USING POLYALDEHYDE AND HOMOPHTHALALDEHYDE.
BENZYLAMINE WAS ONE OF 28 AROMATIC AND ALIPHATIC AMINES SEPARATED BY THIN LAYER CHROMATOGRAPHY.
THE RETENTION OF ORG CMPD ON SILICA IN HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC SYSTEMS WITH AQ MOBILE PHASES WAS INVESTIGATED.
WHEN HEPATOCYTES WERE INCUBATED WITH BENZYLAMINE AND PROTEIN-FREE CULTURE SOLN SUBJECTED TO HIGH-PERFORMANCE LIQ CHROMATOGRAPHY, BENZYLAMINE AND ITS METABOLITES WERE SEPARATED FROM THE CRUDE SUPERNATANT IN EASILY QUANTIFIABLE FRACTIONS.

Storage Conditions

Fireproof. Separated from strong oxidants, strong acids, food and feedstuffs.

Interactions

Semicarbazide-sensitive amine oxidase (SSAO) is highly expressed in adipose cells, and substrates of SSAO, such as benzylamine, in combination with low concentrations of vanadate strongly stimulate glucose transport and GLUT4 recruitment in 3T3-L1 and rat adipocytes. ... Acute intravenous administration of these drugs enhanced glucose tolerance in nondiabetic rats and in streptozotocin (STZ)-induced diabetic rats. This occurred in the absence of changes in plasma insulin concentrations. However, the administration of benzylamine or vanadate alone did not improve glucose tolerance. The improvement caused by benzylamine plus vanadate was abolished when rats were pretreated with the SSAO-inhibitor semicarbazide. Chronic administration of benzylamine and vanadate exerted potent antidiabetic effects in STZ-induced diabetic rats. Although daily administration of vanadate alone (50 and 25 umol/kg/day i.p.) for 2 weeks had little or no effect on glycemia, vanadate plus benzylamine reduced hyperglycemia in diabetic rats, enhanced basal and insulin-stimulated glucose transport, and upregulated GLUT4 expression in isolated adipocytes...
Benzylamine, a substrate of semicarbazide-sensitive amine oxidase (SSAO), stimulates glucose transport in rat adipocytes and improves glucose disposal in diabetic rats only in the presence of vanadate. These effects have been described to result from a synergism between the hydrogen peroxide formed during amine oxidation and vanadate, via the generation of pervanadate, a powerful insulin mimicker. However, it has also been reported that benzylamine alone can stimulate glucose uptake and inhibit lipolysis in human fat cells. ...This work ... investigated whether benzylamine on its own was able to induce both in vivo and in vitro insulin-like responses in animal models other than rat. In rabbits, the i.v. infusion of 7 umol/kg benzylamine before a glucose tolerance test resulted in a net reduction of the hyperglycemic response without a change in insulin secretion. Benzylamine also improved glucose tolerance and reduced lipid mobilization in hyperglycemic/obese mice. In vitro, 0.1 mM benzylamine stimulated glucose transport and inhibited lipolysis in mouse and rabbit adipocytes. These effects were blocked by previous treatments with semicarbazide, a SSAO inhibitor. Levels of benzylamine oxidation were more elevated in mouse than in rabbit adipose tissues, whereas the reverse was observed for skeletal muscles. Finally, benzylamine was unable to stimulate insulin secretion by isolated pancreatic islets from both species and SSAO activity was hardly detectable in pancreas. Together, /these/ results bring evidence that benzylamine on its own can improve glucose tolerance in rabbit and mouse, likely by stimulating glucose uptake via amine oxidase activation in insulin-sensitive tissues.
In mice deprived of food for 12 h, the i.c.v. or i.p. administration of benzylamine, a substrate common to both monoamine oxidase B and semicarbazide-sensitive benzylamine oxidases, dose-dependently inhibited feeding. This effect was significantly potentiated by selective monoamine oxidase A and B inhibition, suggesting that central monoamines, known to be substrates of these enzymes may be released. The i.p. administration of semicarbazide-sensitive benzylamine oxidase inhibitors, B24 (3,5-ethoxy-4-aminomethylpyridine) and MDL 72274 ((E)-2-phenyl-3-chloroallylamine) strongly potentiated the effect of i.p. but not i.c.v.-administered benzylamine. The hypophagic effect of benzylamine was evaluated following i.c.v. administration, in comparison with the effect of the sympathomimetic compound amphetamine or the K(+) channel blocker tetraethylammonium, as reference compounds. Our results make it possible to define benzylamine as a centrally acting hypophagic compound devoid of amphetamine-like motor stimulatory effects and point to a role of B24 and MDL 72274 as specific peripheral enhancers of the pharmacological effects of benzylamine.
Streptozotocin induced diabetic rats were treated with benzylamine (BZA) +/- vanadate (V) or insulin. In contrast to insulin, BZA + V treatment did not reduce HbA(1C) levels. However, it reduced the elevated serum semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO) activity, decreased the accumulation of advanced-glycation end products and increased the bioavailability of nitric oxide in diabetic animals, similarly to insulin. BZA alone did not affect any of these parameters.
For more Interactions (Complete) data for Benzylamine (7 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
Ayme et al. A synthetic molecular pentafoil knot. Nature Chemistry, doi: 10.1038/nchem.1193, published online 6 November 2011 http://www.nature.com/nchem
Marshall et al. Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry, doi: 10.1038/s41557-020-00606-w, published online 30 December 2020

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